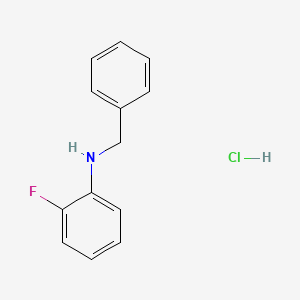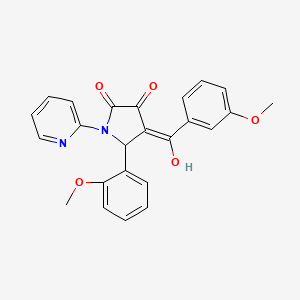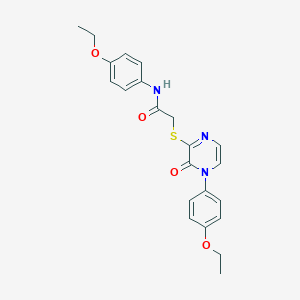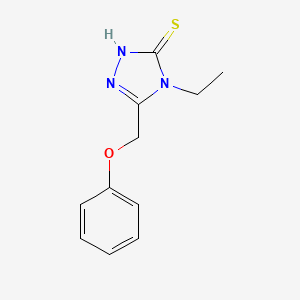
4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, ChemSpider ID, etc. It may also include information about the compound’s occurrence in nature or its commercial availability .
Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions with various reagents under different conditions, and the study of reaction mechanisms .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, etc. The compound’s chemical stability and reactivity are also important considerations .Aplicaciones Científicas De Investigación
Protective Effects and Oxidative Stress
One study investigated the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver. This research highlighted the potential of certain thiazolo-triazole compounds in controlling ethanol-induced oxidative stress selectively in organs, hinting at therapeutic applications for conditions related to oxidative stress (Aktay et al., 2005).
Antimicrobial and Antiproliferative Activities
Another area of research includes the synthesis and evaluation of novel 1,2,4-substituted triazoles for their urease inhibition and anti-proliferative activities. Such compounds have shown promise as urease inhibitors and in anti-proliferative applications, indicating their potential in developing treatments for diseases where urease activity and cell proliferation need to be controlled (Ali et al., 2022).
Spectroscopic and Luminescent Properties
Research on the crystal structure, spectroscopic, electronic, luminescent, and nonlinear optical properties of related triazole-thione compounds has provided insights into their photophysical properties. This includes studies on their potential use in materials science, particularly in developing materials with specific optical properties for technological applications (Nadeem et al., 2017).
DNA Methylation Inhibitors
The synthesis of 4-substituted 4H-1,2,4-triazole-3-thiol derivatives and their evaluation as DNA methylation inhibitors highlight another significant research direction. These studies suggest the potential of triazole-thiol derivatives in epigenetic therapies by affecting DNA methylation, a critical process in gene expression regulation and cancer development (Hovsepyan et al., 2018).
Corrosion Inhibition
Research into Schiff's bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel in hydrochloric acid solution demonstrates the application of triazole derivatives in industrial settings, particularly in protecting metals from corrosion. This study suggests that such compounds can significantly inhibit corrosion, contributing to the development of more effective and environmentally friendly corrosion inhibitors (Ansari et al., 2014).
Propiedades
IUPAC Name |
4-ethyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-14-10(12-13-11(14)16)8-15-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRANGZSMFETLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2751021.png)
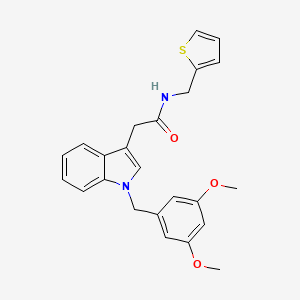
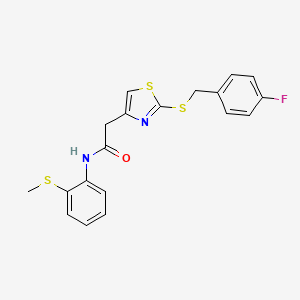
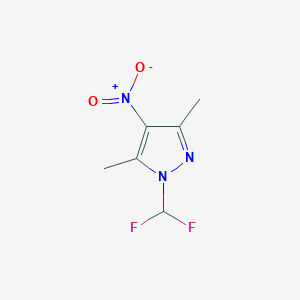
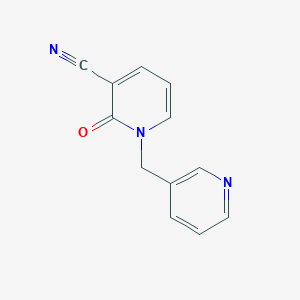
![4-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2751031.png)
![ethyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2751032.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2751034.png)
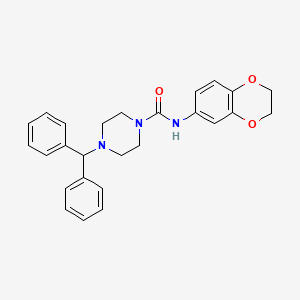
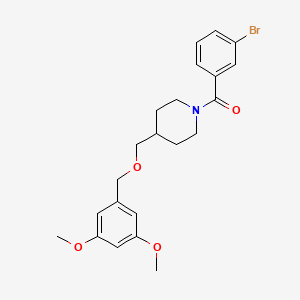
![Methyl (E)-4-oxo-4-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamino]but-2-enoate](/img/structure/B2751038.png)
